

Synthesis of Novel Anti-Tubercular Agents Utilizing a Pyrimidine-5-carbonitrile Scaffold

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Compound of Interest

Compound Name: 2,4-Diaminopyrimidine-5-carbonitrile

Cat. No.: B135015

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This document provides detailed application notes and protocols for the synthesis of potential anti-tubercular agents based on a pyrimidine-5-carbonitrile core. While direct synthesis from **2,4-diaminopyrimidine-5-carbonitrile** for anti-tubercular applications is not extensively documented in currently available literature, this note will focus on a closely related and promising series of compounds: 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. These compounds have demonstrated significant in vitro activity against *Mycobacterium tuberculosis*. Additionally, we will touch upon the broader class of 2,4-diaminopyrimidine derivatives that have shown potent anti-tubercular effects, often targeting the dihydrofolate reductase (DHFR) enzyme.

Introduction to Pyrimidine Derivatives as Anti-Tubercular Agents

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. In the context of tuberculosis, derivatives of 2,4-diaminopyrimidine have been investigated for their ability to inhibit essential mycobacterial enzymes, thereby halting the growth of the pathogen.^{[1][2]} A key target for this class of compounds is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.^{[1][3]} The nitrile group at the 5-position of the pyrimidine ring can act as

a key pharmacophore, potentially enhancing binding to target enzymes and improving the overall activity profile of the molecule.

Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carbonitrile Derivatives

A series of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anti-tubercular properties.[\[4\]](#) The synthesis is achieved through a one-pot multicomponent reaction, offering an efficient route to these compounds.[\[4\]](#)

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol describes the synthesis of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives using a microwave-assisted approach, which has been shown to provide high yields in significantly reduced reaction times compared to conventional heating methods.[\[4\]](#)

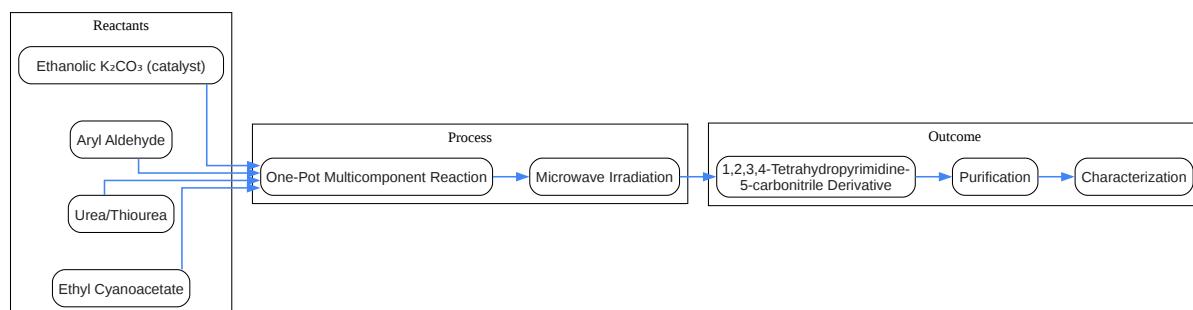
Materials:

- Ethyl cyanoacetate
- Urea or Thiourea
- Substituted aryl aldehydes
- Ethanolic Potassium Carbonate (K_2CO_3)
- Ethanol

Procedure:

- In a microwave-compatible reaction vessel, combine equimolar amounts of ethyl cyanoacetate, urea (or thiourea), and a selected substituted aryl aldehyde.
- Add a catalytic amount of ethanolic potassium carbonate to the mixture.
- Add a minimal amount of ethanol to ensure proper mixing.

- Seal the vessel and place it in a microwave reactor.
- Irradiate the reaction mixture at a suitable power and temperature for a short duration (typically less than 10 minutes).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product can be isolated and purified using standard techniques such as filtration and recrystallization from a suitable solvent.



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Figure 1: General workflow for the microwave-assisted synthesis of tetrahydropyrimidine-5-carbonitrile derivatives.

Anti-Tubercular Activity

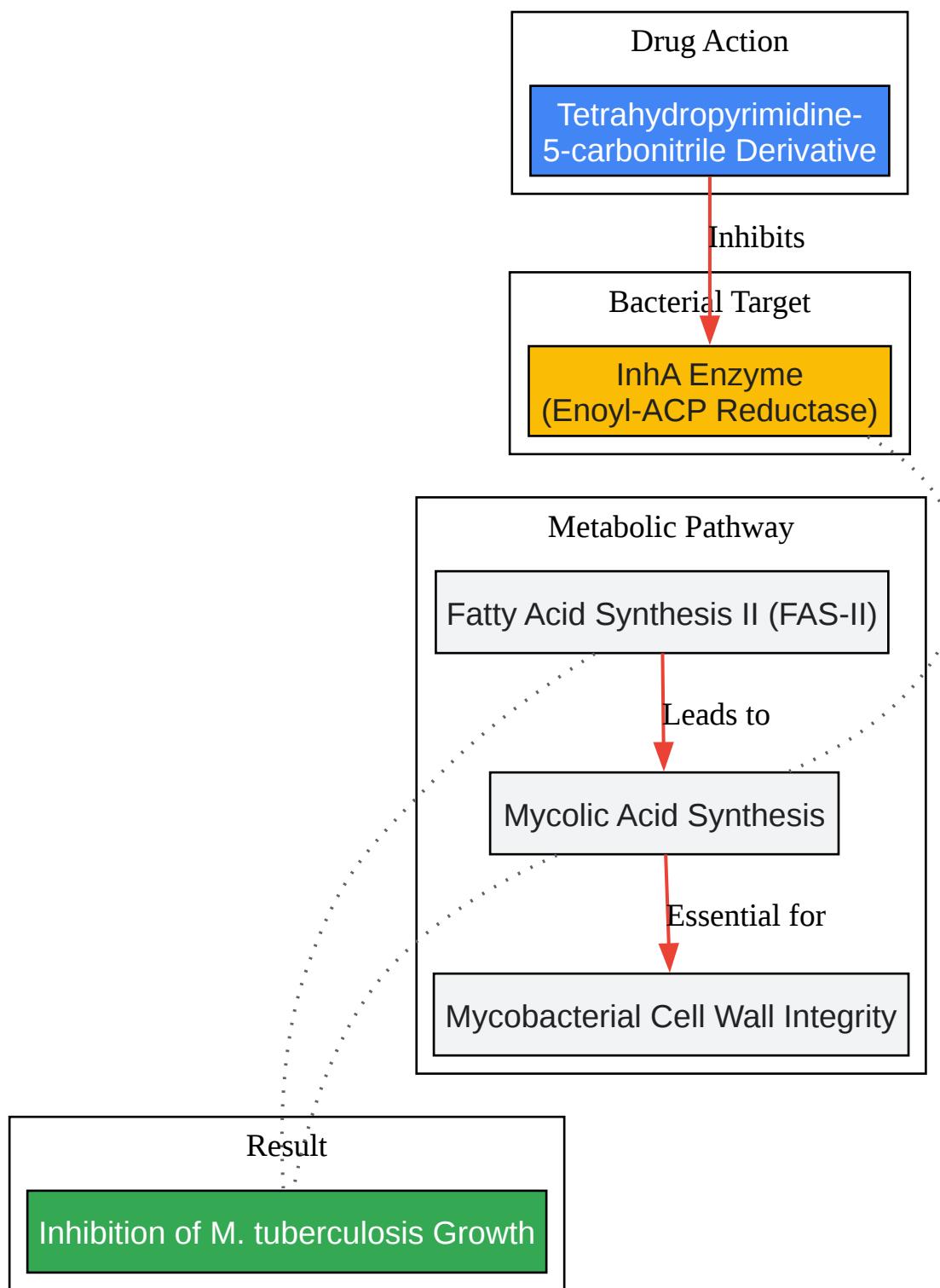
The synthesized 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives were evaluated for their in vitro anti-tubercular activity against the drug-sensitive *M. tuberculosis* H37Rv strain and clinically isolated resistant strains.^[4] The activity is reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the bacteria.

Compound ID	Aryl Substituent	MIC (µg/mL) against H37Rv
Isoniazid	(Standard)	0.2
Rifampicin	(Standard)	0.1
Compound A	4-Chlorophenyl	6.25
Compound B	4-Nitrophenyl	3.12
Compound C	4-Hydroxyphenyl	12.5
Compound D	2,4-Dichlorophenyl	6.25

Note: The compound IDs A, B, C, and D are representative examples based on the described series. The actual MIC values may vary based on the specific substitutions on the aryl ring.

Proposed Mechanism of Action: InhA Inhibition

Molecular docking studies have suggested that the 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives may exert their anti-tubercular effect by inhibiting the enoyl-acyl carrier protein reductase (InhA) of *M. tuberculosis*.^[4] InhA is a crucial enzyme involved in the fatty acid biosynthesis pathway (FAS-II) of the mycobacterial cell wall.^[4] The docking analysis indicates that these compounds can fit into the active site of InhA, with key interactions including hydrogen bonding with residues like Tyr158 and dispersion interactions with other residues such as Ile215, Met103, and Met199.^[4]



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